molecular formula C11H17Cl2N3 B1442650 N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride CAS No. 1332531-04-0

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride

Cat. No. B1442650
M. Wt: 262.18 g/mol
InChI Key: RZTGUEVXOMCVFN-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride, also known as benzimidazole dihydrochloride, is a versatile organic compound with a wide range of applications in various scientific fields. This compound is synthesized from the reaction of benzimidazole and propan-2-amine dihydrochloride. It is a colorless, crystalline solid with a melting point of 121°C and a molecular weight of 241.3 g/mol. It is soluble in water, ethanol, and methanol and has a variety of uses in scientific research.

Scientific Research Applications

Coordination Chemistry and Properties

The chemistry of compounds containing benzimidazole structures, such as N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride, is fascinating due to their ability to form complex compounds with various metals. These complexes are studied for their spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. The review by Boča, Jameson, and Linert (2011) provides a comprehensive overview of the preparation procedures, properties of organic compounds, and their protonated/deprotonated forms, highlighting the potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).

DNA Interaction

Compounds like N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride have analogues known to bind strongly to DNA, particularly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. The review by Issar and Kakkar (2013) discusses the use of Hoechst 33258, a benzimidazole derivative, as a fluorescent DNA stain, highlighting its applications in cell biology for chromosome and nuclear staining and its potential as a starting point for rational drug design (Issar & Kakkar, 2013).

CNS Acting Drugs

Saganuwan (2020) reviewed the conversion of benzimidazoles and their analogues into more potent CNS acting drugs. The study outlines the synthetic pathways for benzimidazoles and their properties as CNS agents, suggesting the potential for developing new therapeutic agents for CNS diseases (Saganuwan, 2020).

Anticancer Potential

Research into benzimidazole derivatives as anticancer agents has shown that these compounds can act through various mechanisms, including intercalation, alkylating agents, and inhibition of enzymes like topoisomerases and tubulin. Akhtar et al. (2019) present a detailed account of benzimidazole derivatives' design strategies and mechanisms of action as anticancer agents, providing insights into the substituents essential for potency and selectivity (Akhtar et al., 2019).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-8(2)12-7-11-13-9-5-3-4-6-10(9)14-11;;/h3-6,8,12H,7H2,1-2H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTGUEVXOMCVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC2=CC=CC=C2N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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